molecular formula C10H13Br2N B1447435 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide CAS No. 1803586-01-7

1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide

Cat. No.: B1447435
CAS No.: 1803586-01-7
M. Wt: 307.02 g/mol
InChI Key: NWXSLINUXSCAFW-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,3-dihydro-1H-indole hydrobromide is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a dihydroindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide typically involves the bromination of 2,3-dihydro-1H-indole. One common method is the reaction of 2,3-dihydro-1H-indole with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further bromination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2,3-dihydro-1H-indole hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can yield dihydroindole derivatives with altered electronic properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

1-(2-Bromoethyl)-2,3-dihydro-1H-indole hydrobromide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide involves its interaction with biological molecules, such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA, causing structural changes that affect gene expression.

Comparison with Similar Compounds

    2-Bromoethylamine hydrobromide: Similar in structure but lacks the indole ring, making it less complex and with different reactivity.

    1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide: Contains an imidazole ring instead of an indole ring, leading to different chemical properties and applications.

    2-(2-Bromoethyl)-1-methylpiperidine hydrobromide: Features a piperidine ring, which alters its biological activity and chemical reactivity.

Uniqueness: 1-(2-Bromoethyl)-2,3-dihydro-1H-indole hydrobromide is unique due to its indole ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in studies of biological systems.

Properties

IUPAC Name

1-(2-bromoethyl)-2,3-dihydroindole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.BrH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXSLINUXSCAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-01-7
Record name 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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